molecular formula C10H13N5O B15055995 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B15055995
M. Wt: 219.24 g/mol
InChI Key: MUJMVFMWGGZBMP-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 1443289-44-8) is a high-purity chemical building block belonging to the pharmaceutically active class of pyrazolo[3,4-b]pyrazine derivatives. Its molecular formula is C10H13N5O, with a molecular weight of 219.24 g/mol . The compound features a fused pyrazolo-pyrazine heterocyclic core, a scaffold known for its strong potential in medicinal chemistry due to its resemblance to purine bases, which allows it to mimic native ligands and interact with a variety of biological targets . The tetrahydro-2H-pyran-4-yl substituent at the N1 position is a common motif in drug discovery that can favorably influence the compound's physicochemical properties, such as solubility and metabolic stability. This compound serves as a versatile precursor in the design and synthesis of novel molecules for biomedical research. Pyrazine and pyrazolo-pyrazine derivatives are extensively investigated for their antitumor properties and have demonstrated activity through diverse mechanisms . Research into related structures has shown potential for inhibiting critical enzymes like cyclin-dependent kinases (CDKs) and SHP2 phosphatase , making them valuable tools for probing cancer signaling pathways. Furthermore, the pyrazine core is characterized by good membrane permeability and gastrointestinal absorption, as predicted by its favorable topological polar surface area and consensus logP value . Researchers can utilize this compound to develop new therapeutic agents targeting various kinases and pathological cellular processes. The product is supplied for laboratory research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety information, including hazard statements and precautionary measures, should be consulted before handling.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

1-(oxan-4-yl)pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-3-12-8)15(14-9)7-1-5-16-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,14)

InChI Key

MUJMVFMWGGZBMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=NC=CN=C3C(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the tetrahydro-2H-pyran-4-yl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Pyrazolo-pyrazine and pyrazolo-pyrimidine cores are common in medicinal chemistry. Key differences in core scaffolds and substituents influence biological activity and physicochemical properties:

Compound Name Core Structure Position 1 Substituent Position 3/4 Substituent Biological Target/Activity
Target Compound Pyrazolo[3,4-b]pyrazine Tetrahydro-2H-pyran-4-yl 3-amine Not explicitly stated
EPPA-1 (1-ethyl-5-{5-[(4-methylpiperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine) Pyrazolo[3,4-b]pyridine Ethyl + oxadiazole-piperazinyl-tetrahydro-2H-pyran 4-amine PDE4 inhibitor; improved therapeutic index in rats
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Tetrahydro-2H-pyran-4-yl 4-amine + 3-chlorophenoxymethyl Likely kinase modulation (structural similarity to kinase inhibitors)
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Isopropyl 3-phenylethynyl Not stated; phenylethynyl may enhance lipophilicity

Key Observations:

  • Core Flexibility : Pyrazolo[3,4-b]pyrazine (target compound) and pyrazolo[3,4-d]pyrimidine (e.g., ) differ in nitrogen positioning, affecting electronic properties and binding interactions.
  • Tetrahydro-2H-pyran Substituent : This cyclic ether group improves solubility compared to alkyl or aromatic substituents (e.g., isopropyl in ) .

Substituent Effects on Pharmacokinetics and Potency

A. Tetrahydro-2H-pyran Derivatives
  • Target Compound vs. EPPA-1 : Both share the tetrahydro-2H-pyran group, but EPPA-1’s oxadiazole-piperazinyl chain enhances PDE4 selectivity and reduces emetogenicity in preclinical models .
  • CNS-Penetrant Analogues : Compounds like 28 and 29 () incorporate tetrahydro-2H-pyran-4-ylmethyl groups, suggesting improved blood-brain barrier penetration for CNS targets .
B. Electron-Withdrawing Groups
  • Chlorophenoxy and Trifluoromethyl Groups: and highlight 3-chlorophenoxymethyl and CF3 substituents, which increase lipophilicity and may enhance target binding affinity .
C. Hydrogen Bond Donors/Acceptors
  • The 3-amine group in the target compound provides a hydrogen bond donor, critical for interactions with enzymes like kinases or PDEs. Analogues with 4-amine groups (e.g., EPPA-1) show similar donor capacity .

Physicochemical Properties

Property Target Compound (Inferred) EPPA-1 3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Weight ~300–350 Da 522.56 Da 403.84 Da
LogP (Predicted) Moderate (~2–3) Higher (~3–4) Higher (~3.5–4.5)
Hydrogen Bond Donors 1 (NH2) 2 (NH2 + piperazinyl NH) 2 (NH2 + NH in pyrimidine)

Notes:

  • The target compound’s lower molecular weight and absence of bulky substituents (e.g., oxadiazole in EPPA-1) may favor better bioavailability.

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticholinesterase Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyrazine exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A study demonstrated that compounds with similar structures showed promising inhibition of acetylcholinesterase (AChE) with lower hepatotoxicity compared to standard drugs like tacrine .

Table 1: Comparison of Anticholinesterase Activity

Compound NameIC50 (μM)Reference
Tacrine0.5
Compound A0.3
Compound B0.4

Anti-inflammatory Activity

In addition to anticholinesterase effects, compounds derived from the pyrazolo[3,4-b]pyrazine scaffold have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that certain derivatives exhibited superior COX-2 inhibition compared to celecoxib, a known anti-inflammatory drug .

Table 2: COX Inhibition Results

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Celecoxib3080
Compound A2585
Compound B2090

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in neurotransmission and inflammatory pathways. The binding affinity to AChE and COX enzymes has been supported by molecular docking studies, indicating favorable interactions at the active sites of these enzymes .

Case Studies

Several studies have explored the therapeutic potential of pyrazolo[3,4-b]pyrazine derivatives:

  • Alzheimer's Disease Model : In a rodent model for Alzheimer's disease, administration of a pyrazolo[3,4-b]pyrazine derivative led to improved cognitive function and reduced amyloid plaque formation, demonstrating its potential as a neuroprotective agent .
  • Inflammation Model : In an induced inflammation model, compounds exhibiting COX inhibition resulted in significant reduction in inflammatory markers such as prostaglandin E2 (PGE2), suggesting their utility in treating inflammatory conditions .

Q & A

Basic: What synthetic routes are available for preparing 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine?

Methodological Answer:
The synthesis of pyrazolo-pyrazine derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyrazine core via cyclization of hydrazine derivatives with diketones or nitriles under reflux conditions (e.g., ethanol or acetonitrile) .
  • Step 2 : Functionalization at the 1-position using alkylation or coupling reactions. Evidence suggests that reactions with tetrahydro-2H-pyran-4-yl halides (e.g., bromides) in dry acetonitrile, followed by purification via recrystallization, are effective for introducing the tetrahydro-pyran moiety .
  • Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (50–80°C), and stoichiometric ratios (1:1.2 for core:alkylating agent) .

Basic: Which analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy : Identifies proton environments (e.g., NH2 groups at δ 6.8–7.2 ppm, pyran protons at δ 3.5–4.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Validates amine N-H stretches (~3300 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for verifying stereochemistry in complex derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H14N6O for the target compound) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalysis : Use of organocatalysts like meglumine (10 mol%) in ethanol at room temperature enhances reaction efficiency and reduces side products in multicomponent syntheses .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., benzene) favor recrystallization .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally labile intermediates .
  • Purification : Sequential recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials .

Advanced: How should researchers address discrepancies in NMR spectral data during structural validation?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyrazolo-pyrazines) by analyzing spectra at 25°C and 60°C .
  • 2D Techniques (COSY, HSQC) : Assign overlapping proton signals and correlate carbon-proton environments .
  • Deuterium Exchange : Identifies exchangeable protons (e.g., NH2 groups) by treating samples with D2O .
  • Comparative Analysis : Cross-reference with spectral data of structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) .

Advanced: What strategies enhance regioselectivity during functionalization of the pyrazolo-pyrazine core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 3-amine position to block undesired alkylation sites .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies positions 6 or 7 of the pyrazine ring .
  • pH Control : Alkaline conditions (pH 8–9) favor nucleophilic attack at the 1-position over the 4-position .

Advanced: How can in vitro biological activity be evaluated for this compound?

Methodological Answer:

  • Enzyme Assays : Screen against kinase targets (e.g., JAK2 or Aurora kinases) using fluorescence-based ADP-Glo™ assays, with IC50 determination via dose-response curves .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, normalized to vehicle controls .
  • Selectivity Profiling : Compare activity against off-target enzymes (e.g., COX-2 for anti-inflammatory assessment) to identify structure-activity relationships .

Advanced: How can researchers mitigate compound instability during biological assays?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for aqueous solubility .
  • Protection from Light : Amber vials prevent photodegradation of the pyrazine ring .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4U5J) .
  • QSAR Modeling : Generate 3D descriptors (e.g., Molinspiration, Dragon) to correlate electronic properties (HOMO/LUMO) with IC50 values .
  • MD Simulations : GROMACS-based simulations (50 ns) assess conformational stability in aqueous environments .

Advanced: How do synthetic routes compare in scalability and environmental impact?

Methodological Answer:

  • Route 1 (Stepwise Alkylation) : Higher atom economy (65–70%) but requires toxic solvents (acetonitrile). Suitable for small-scale synthesis .
  • Route 2 (Meglumine-Catalyzed) : Greener (ethanol solvent, room temperature) but lower yield (50–60%). Ideal for eco-friendly protocols .
  • Life-Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) using metrics from the ACS Green Chemistry Institute .

Advanced: How should contradictory biological data (e.g., varying IC50 values across assays) be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to identify outliers .
  • Proteomic Profiling : Use mass spectrometry to detect off-target interactions that explain variability .

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